3,3-Dimethyl-pentanedioic acid mono-tert-butyl ester
Overview
Description
3,3-Dimethyl-pentanedioic acid mono-tert-butyl ester: is an organic compound with the molecular formula C11H20O4. It is a derivative of pentanedioic acid, where one of the carboxylic acid groups is esterified with a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-pentanedioic acid mono-tert-butyl ester typically involves the esterification of 3,3-Dimethyl-pentanedioic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl ester group, leading to the formation of carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,3-Dimethyl-pentanedioic acid mono-tert-butyl ester is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a prodrug. The ester group can be hydrolyzed in vivo to release the active drug, providing controlled release and improved bioavailability.
Industry: The compound is used in the production of polymers and resins. Its unique structure imparts desirable properties such as flexibility and durability to the final products.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-pentanedioic acid mono-tert-butyl ester primarily involves its hydrolysis to release the active carboxylic acid. This hydrolysis can occur under physiological conditions, making it a useful prodrug. The released carboxylic acid can then interact with its molecular targets, which may include enzymes or receptors, to exert its biological effects.
Comparison with Similar Compounds
- 3,3-Dimethyl-pentanedioic acid dimethyl ester
- Hexadecanedioic acid mono-tert-butyl ester
- Pentanedioic acid, 3,3-dimethyl-, dimethyl ester
Comparison: 3,3-Dimethyl-pentanedioic acid mono-tert-butyl ester is unique due to the presence of the tert-butyl ester group, which provides steric hindrance and influences its reactivity. Compared to its dimethyl ester counterpart, the mono-tert-butyl ester is more resistant to hydrolysis, making it suitable for applications requiring stability under acidic or basic conditions.
Properties
IUPAC Name |
3,3-dimethyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-10(2,3)15-9(14)7-11(4,5)6-8(12)13/h6-7H2,1-5H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGKSQFJNXGNHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C)(C)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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